molecular formula C28H24N4O3S B11642785 (6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11642785
M. Wt: 496.6 g/mol
InChI Key: AXAGZACLPYIQKR-WJOFZGQRSA-N
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Description

(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound featuring a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the phenyl and dimethylphenoxyethoxy groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.

    Substitution: The replacement of one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable tool for synthetic chemists.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of advanced materials. Its unique properties could be harnessed for applications in electronics, coatings, and other high-tech fields.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H24N4O3S

Molecular Weight

496.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C28H24N4O3S/c1-18-7-6-8-19(2)24(18)35-16-15-34-22-13-11-20(12-14-22)17-23-25(29)32-28(30-26(23)33)36-27(31-32)21-9-4-3-5-10-21/h3-14,17,29H,15-16H2,1-2H3/b23-17-,29-25?

InChI Key

AXAGZACLPYIQKR-WJOFZGQRSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5

Origin of Product

United States

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